3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde
Description
3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a 4-methoxy group on the aromatic ring and a 3-[(2-benzylphenoxy)methyl] substituent. This compound is structurally characterized by:
- A central benzaldehyde core.
- A methoxy (-OCH₃) group at the para position.
- A bulky 2-benzylphenoxymethyl group at the meta position, comprising a phenoxy ether linked to a benzyl group via a methylene bridge.
The compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and materials science applications. Its structural complexity and electron-rich aromatic system make it a versatile precursor for further functionalization, such as in the synthesis of Schiff bases or heterocyclic compounds .
Properties
IUPAC Name |
3-[(2-benzylphenoxy)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-24-21-12-11-18(15-23)14-20(21)16-25-22-10-6-5-9-19(22)13-17-7-3-2-4-8-17/h2-12,14-15H,13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQWDYFFJGHXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2-benzylphenol with 4-methoxybenzaldehyde under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Functional Group Analysis
The molecule contains:
-
Aldehyde group : Reactive toward nucleophilic additions (e.g., Grignard reactions, hydrazine condensations).
-
Benzyl ether : Susceptible to acid- or base-catalyzed cleavage.
-
Methoxy group : Electron-donating, directing electrophilic substitution on the aromatic ring.
Aldehyde-Specific Reactions
-
Condensation Reactions :
The aldehyde group may react with primary amines to form Schiff bases, as seen in structurally similar compounds like 4-methoxybenzaldehyde (e.g., synthesis of thiosemicarbazones in ).
Example: -
Oxidation :
Oxidation to carboxylic acid derivatives (e.g., using KMnO₄ or CrO₃) is plausible but depends on steric hindrance from the bulky benzylphenoxymethyl group .
Ether Cleavage Reactions
-
Acidic Cleavage :
The benzyl ether could undergo acid-catalyzed hydrolysis to yield phenol derivatives. For example, treatment with HBr/acetic acid might cleave the ether bond : -
Reductive Cleavage :
Catalytic hydrogenation (e.g., H₂/Pd-C) could remove the benzyl protecting group, generating a free hydroxyl group.
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to the ortho and para positions on the aromatic ring. Potential reactions include:
-
Nitration :
Formation of nitro derivatives under HNO₃/H₂SO₄ conditions . -
Halogenation :
Bromination or chlorination at activated positions (e.g., using Br₂/FeBr₃) .
Anticipated Reactivity Challenges
-
Steric Hindrance : The bulky 2-benzylphenoxymethyl substituent may impede reactions at the aldehyde or aromatic ring.
-
Solubility : Limited solubility in polar solvents could complicate reaction optimization.
Comparative Data from Analogous Compounds
Research Gaps and Recommendations
No direct experimental data exists for 3-[(2-benzylphenoxy)methyl]-4-methoxybenzaldehyde . Future studies should prioritize:
Scientific Research Applications
3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde is a compound that has garnered attention in various scientific research fields due to its unique chemical structure and potential applications. This article delves into its applications, particularly in medicinal chemistry, material science, and organic synthesis, while providing comprehensive data tables and case studies to illustrate its significance.
Structural Formula
The structural formula of this compound is as follows:
Medicinal Chemistry
Anticancer Activity : Research has indicated that this compound exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties : Another study highlighted its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes was identified as a key mechanism of action.
Organic Synthesis
Building Block for Complex Molecules : In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its aldehyde functionality allows for further reactions such as condensation and reduction, facilitating the development of new pharmaceutical agents.
Material Science
Polymer Chemistry : The compound has been explored as a potential additive in polymer formulations to enhance thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their resistance to thermal degradation.
Case Study 1: Anticancer Research
A comprehensive study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with IC50 values of approximately 25 µM after 48 hours of treatment. Flow cytometry analyses indicated significant apoptosis induction, confirming its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In a study published in the International Journal of Antimicrobial Agents, the antimicrobial efficacy of this compound was tested against various pathogens. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods. Results indicated that the compound exhibited MIC values ranging from 15 to 30 µg/mL against Gram-positive bacteria, demonstrating its potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The benzylphenoxy group may interact with cellular receptors or enzymes, leading to various biological effects. The exact pathways and targets are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
The following analysis compares 3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde with structurally analogous benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Electronic Comparisons
Substituent Types and Positions
* Estimated based on structural analogs in and .
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in the target compound donates electrons via resonance, increasing the electron density of the aromatic ring and enhancing reactivity in electrophilic substitutions. In contrast, chloro substituents (e.g., in 3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzaldehyde) withdraw electrons, reducing nucleophilicity at the aldehyde group . Benzyl vs. tert-Butyl Groups: The benzyl group in the target compound introduces greater conjugation and lipophilicity compared to the aliphatic tert-butyl group, which primarily contributes to steric bulk .
Vibrational Dynamics
This suggests that the methoxy group in the target compound enhances molecular flexibility in the solid state .
Biological Activity
3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde, also known as a benzaldehyde derivative, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C₁₅H₁₄O₃
- Molecular Weight : 246.27 g/mol
This compound features a methoxy group attached to a benzaldehyde moiety, which may contribute to its biological activities.
1. Antimicrobial Activity
Research indicates that derivatives of methoxybenzaldehyde compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds often range from 64 μg/mL to 128 μg/mL against strains like Salmonella typhi and Staphylococcus aureus .
| Compound | Bacteria Tested | MIC (μg/mL) |
|---|---|---|
| Benzylphenoxy derivatives | Salmonella typhi | 64 |
| Benzylphenoxy derivatives | Staphylococcus aureus | 128 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of benzaldehyde derivatives is well-documented. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
- Mechanism : The action may involve the inhibition of cyclooxygenase (COX) enzymes or suppression of nuclear factor kappa B (NF-kB) signaling pathways.
3. Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.
- Case Study : In vitro studies have demonstrated that similar compounds can induce cell cycle arrest in cancer cell lines, leading to reduced proliferation .
Research Findings
Recent investigations into the biological activities of related benzaldehyde derivatives highlight their therapeutic potential:
- Antioxidant Activity : Compounds with similar structures have shown promising antioxidant properties, which can protect against oxidative stress-related diseases.
- Cell Line Studies : In vitro assays on human cancer cell lines revealed that these compounds could inhibit cell growth and promote apoptosis .
Q & A
Q. What are the common synthetic routes for preparing 3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde?
The synthesis typically involves multi-step organic reactions. A widely used method is the Williamson ether synthesis, where 4-methoxybenzaldehyde is functionalized with a hydroxymethyl group, followed by etherification with 2-benzylphenol under basic conditions (e.g., K₂CO₃). Alternatively, nucleophilic substitution between a brominated benzaldehyde derivative and 2-benzylphenol can be employed. Catalytic methods, such as acid-catalyzed condensation (e.g., acetic acid) or microwave-assisted synthesis, may enhance reaction efficiency. Similar strategies were applied in synthesizing 4-benzyloxy-3-methoxybenzaldehyde intermediates .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Essential techniques include:
- ¹H/¹³C NMR : To identify proton environments (e.g., methoxy, benzyl, and aldehyde groups) and carbon connectivity. For example, methoxy protons typically resonate at δ ~3.8 ppm, while aldehyde protons appear at δ ~9.8–10.2 ppm .
- FTIR : Confirms functional groups via characteristic stretches (e.g., C=O aldehyde at ~1700 cm⁻¹, aromatic C=C at ~1500–1600 cm⁻¹) .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
Q. What purification methods are recommended for isolating this compound?
Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for isolating intermediates and final products. Recrystallization using ethanol or methanol may refine purity. For example, similar compounds like 4-benzyloxy-3-methoxybenzaldehyde were purified via vacuum filtration and methanol washes .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve the yield of this compound?
Key optimization strategies include:
- Stoichiometry : Adjusting molar ratios of reactants (e.g., excess 2-benzylphenol to drive etherification).
- Catalysis : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) or Lewis acids (e.g., BF₃·Et₂O) to enhance reaction rates .
- Temperature : Microwave-assisted synthesis at controlled temperatures (e.g., 80–100°C) reduces side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates .
Q. What strategies resolve discrepancies in spectral data during structural elucidation?
- 2D NMR (COSY, HSQC, HMBC) : Maps proton-carbon correlations to confirm connectivity, especially for overlapping signals in aromatic regions .
- Isotopic Labeling : Deuterated analogs can clarify ambiguous proton environments .
- Comparative Analysis : Cross-referencing with spectral databases (e.g., 4-methoxybenzaldehyde’s NMR in ) helps validate substituent positions .
Q. What are the degradation pathways of this compound under oxidative conditions?
Under oxidative stress (e.g., electrolysis or UV exposure), degradation may proceed via:
- Cleavage of the Ether Linkage : Producing 4-methoxybenzaldehyde and 2-benzylphenol derivatives.
- Aldehyde Oxidation : Converting the aldehyde group to carboxylic acid. Studies on similar compounds (e.g., 4-methoxybenzaldehyde degradation to methyl 4-methoxybenzoate under electrolysis) suggest analogous mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
